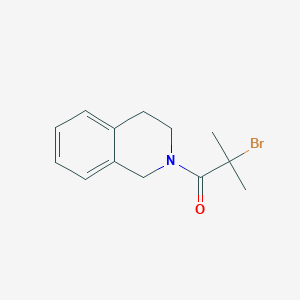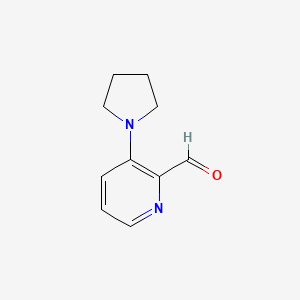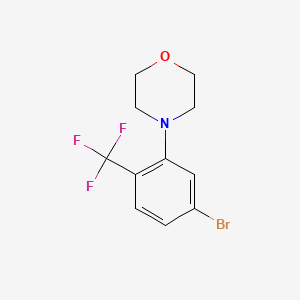
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde
Vue d'ensemble
Description
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. The compound has a unique chemical structure that makes it an important building block for the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has been widely used in scientific research due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antimicrobial, and antitumor activities. The compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of various cancer cell lines. In addition, the compound has been shown to have antioxidant activity and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous systems. In addition, the compound has a strong odor, which can be unpleasant and can require special handling procedures.
Orientations Futures
There are several future directions for the research on 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde. One direction is the synthesis of novel derivatives of the compound with enhanced biological activities. Another direction is the investigation of the compound's potential applications in drug discovery and development. The compound's ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer agents. The compound's potential as a fluorescent probe for the detection of metal ions in biological systems also warrants further investigation. Finally, the compound's potential applications in the field of organic synthesis, including its use as a building block for the synthesis of various biologically active molecules, also warrants further exploration.
Propriétés
IUPAC Name |
4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVZUFIKCCEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



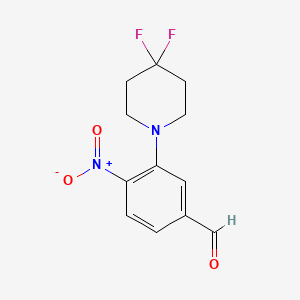
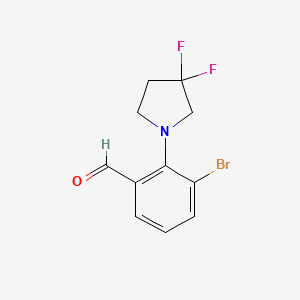

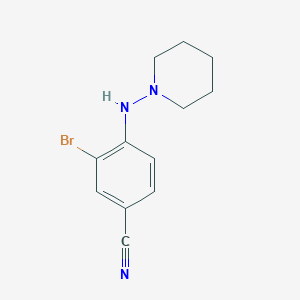
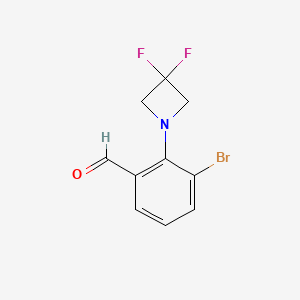
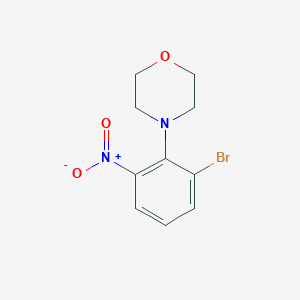
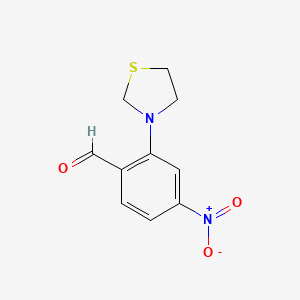
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
